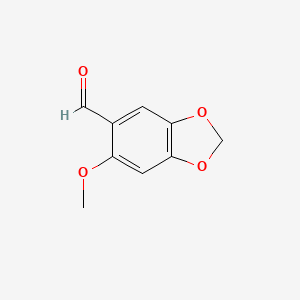

6-Methoxy-1,3-benzodioxole-5-carbaldehyde

Vue d'ensemble

Description

Le 2-méthoxy-4,5-méthylènedioxybenzaldehyde est un composé organique de formule moléculaire C10H10O4. C'est un dérivé du benzaldéhyde, comportant à la fois des groupes fonctionnels méthoxy et méthylènedioxy.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Une méthode courante de synthèse du 2-méthoxy-4,5-méthylènedioxybenzaldehyde implique la bromation du pipéronal avec du brome dans l'acide acétique, suivie d'un reflux du 2-bromo-4,5-méthylènedioxybenzaldehyde résultant avec du méthylate de sodium et du bromure de cuivre . Une autre méthode consiste à nitrer le pipéronal en 6-nitropipéronal, à le réduire en aminoaldéhyde et à le diazoter en 2-hydroxy-4,5-méthylènedioxybenzaldehyde .

Méthodes de production industrielle : Les méthodes de production industrielle de ce composé ne sont pas largement documentées. Les procédés mentionnés ci-dessus peuvent être mis à l'échelle pour des applications industrielles, avec des modifications appropriées pour garantir la sécurité et l'efficacité.

Analyse Des Réactions Chimiques

Types de réactions : Le 2-méthoxy-4,5-méthylènedioxybenzaldehyde subit diverses réactions chimiques, notamment :

Oxydation : Le groupe aldéhyde peut être oxydé pour former l'acide carboxylique correspondant.

Réduction : Le groupe aldéhyde peut être réduit pour former l'alcool correspondant.

Substitution : Les groupes méthoxy et méthylènedioxy peuvent participer à des réactions de substitution électrophile aromatique.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.

Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium.

Substitution : Halogènes (par exemple, le brome) en présence d'un catalyseur comme le chlorure de fer(III).

Principaux produits :

Oxydation : Acide 2-méthoxy-4,5-méthylènedioxybenzoïque.

Réduction : Alcool 2-méthoxy-4,5-méthylènedioxybenzylique.

Substitution : Divers dérivés halogénés en fonction du substituant utilisé.

4. Applications de la recherche scientifique

Le 2-méthoxy-4,5-méthylènedioxybenzaldehyde a plusieurs applications dans la recherche scientifique :

Biologie : Il sert de précurseur pour la synthèse de molécules biologiquement actives, comme certains alcaloïdes.

Industrie : Il est utilisé dans la production de parfums et d'arômes en raison de ses propriétés aromatiques.

5. Mécanisme d'action

Le mécanisme d'action du 2-méthoxy-4,5-méthylènedioxybenzaldehyde n'est pas entièrement compris. Il est connu pour interagir avec diverses enzymes et voies de signalisation dans l'organisme. Par exemple, il peut subir des transformations métaboliques pour former des métabolites actifs qui peuvent exercer des effets biologiques . Ces interactions peuvent influencer les processus cellulaires et potentiellement conduire à des résultats thérapeutiques.

Composés similaires :

Comparaison : Le 2-méthoxy-4,5-méthylènedioxybenzaldehyde est unique en raison de ses groupes fonctionnels spécifiques et de leurs positions sur le cycle benzénique. Cet arrangement structurel confère des propriétés chimiques et biologiques distinctes par rapport à des composés similaires comme la myristicine et la MMDMA. Par exemple, tandis que la myristicine est principalement connue pour ses effets insecticides et psychoactifs, le 2-méthoxy-4,5-méthylènedioxybenzaldehyde est plus couramment utilisé comme intermédiaire en synthèse organique .

Applications De Recherche Scientifique

2-Methoxy-4,5-Methylenedioxybenzaldehyde has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Methoxy-4,5-Methylenedioxybenzaldehyde is not fully understood. it is known to interact with various enzymes and signaling pathways in the body. For example, it can undergo metabolic transformations to form active metabolites that may exert biological effects . These interactions can influence cellular processes and potentially lead to therapeutic outcomes.

Comparaison Avec Des Composés Similaires

Myristicin: 3-Methoxy-4,5-Methylenedioxyallylbenzene, found in nutmeg and other spices.

MMDMA: 5-Methoxy-3,4-Methylenedioxymethamphetamine, a designer drug with structural similarities.

Comparison: 2-Methoxy-4,5-Methylenedioxybenzaldehyde is unique due to its specific functional groups and their positions on the benzene ring. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds like myristicin and MMDMA. For instance, while myristicin is primarily known for its insecticidal and psychoactive effects, 2-Methoxy-4,5-Methylenedioxybenzaldehyde is more commonly used as an intermediate in organic synthesis .

Activité Biologique

6-Methoxy-1,3-benzodioxole-5-carbaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 180.16 g/mol. Its structure features a benzodioxole moiety with a methoxy group and an aldehyde functional group, which contribute to its reactivity and biological activity .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans. In studies, it demonstrated a minimum inhibitory concentration (MIC) of ≤0.25 µg/mL against these pathogens .

- Anticancer Properties : Investigations into its anticancer potential revealed that derivatives of benzodioxole compounds, including this compound, exhibited cytotoxic effects on human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. These studies highlighted the compound's ability to induce apoptosis and disrupt mitochondrial membrane potential .

- Cholinesterase Inhibition : Some derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), although the specific compound did not show significant inhibition in these assays. This suggests that the anticancer activity may not correlate with cholinesterase inhibition .

The mechanism by which this compound exerts its biological effects is thought to involve interactions with various molecular targets:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy groups may enhance binding affinity and reactivity .

- Signal Transduction Pathways : The compound's structure allows it to modulate signal transduction pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Screening : A recent study evaluated a series of benzodioxole derivatives for antimicrobial activity against a panel of bacterial and fungal pathogens. The results indicated that this compound had potent activity against MRSA with an MIC value significantly lower than other tested compounds .

-

Cytotoxicity Assays : In vitro assays conducted on A549 and C6 cell lines demonstrated that treatment with compounds derived from this compound led to increased early and late apoptotic cell populations compared to untreated controls .

Treatment Early Apoptotic Cells (%) Late Apoptotic Cells (%) Viability (%) Control 4.5 3.1 94.3 Compound 2 5.4 23.7 75.2 Compound 5 25.0 12.11 81.8 Cisplatin 16.3 32.4 60.5

Propriétés

IUPAC Name |

6-methoxy-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIYDDIPUGCVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1C=O)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206495 | |

| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5780-00-7 | |

| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.